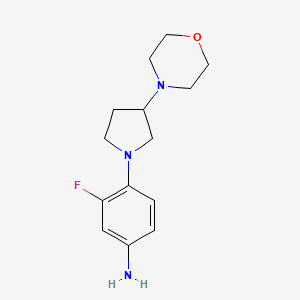

3-Fluoro-4-(3-morpholino-pyrrolidino)aniline

CAS No.:

Cat. No.: VC13411451

Molecular Formula: C14H20FN3O

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20FN3O |

|---|---|

| Molecular Weight | 265.33 g/mol |

| IUPAC Name | 3-fluoro-4-(3-morpholin-4-ylpyrrolidin-1-yl)aniline |

| Standard InChI | InChI=1S/C14H20FN3O/c15-13-9-11(16)1-2-14(13)18-4-3-12(10-18)17-5-7-19-8-6-17/h1-2,9,12H,3-8,10,16H2 |

| Standard InChI Key | HVISPTLJKMVAJI-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F |

| Canonical SMILES | C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₂₀FN₃O and a molecular weight of 265.33 g/mol . Its structure combines an aniline core substituted with:

-

A fluoro group at the 3-position.

-

A 3-morpholino-pyrrolidino group at the 4-position, integrating both morpholine (a six-membered ring with one oxygen and one nitrogen) and pyrrolidine (a five-membered nitrogen-containing ring) .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for this compound are sparingly documented, analogous methodologies for fluorinated anilines provide insight:

-

Nucleophilic Aromatic Substitution: Fluorination of nitro precursors using agents like KF or tetrabutylammonium fluoride .

-

Reductive Amination: Coupling of pyrrolidine-morpholine hybrids with fluorinated nitrobenzenes, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

-

Multi-Step Functionalization: As seen in patent CN101659645A , nitration, morpholine ring formation, and reduction are critical steps.

Example Protocol (Hypothetical):

-

Nitration: 3-Fluoro-4-nitroaniline is reacted with morpholine and pyrrolidine derivatives under acidic conditions.

-

Reduction: The nitro group is reduced to an amine using H₂/Pd-C, yielding the target compound .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility in DMSO | >10 mg/mL | |

| LogP (Partition Coefficient) | 1.58 (predicted) |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 6.85–6.28 (m, aromatic H), 3.68 (s, morpholine OCH₂), 2.80–2.50 (m, pyrrolidine CH₂) .

Applications in Research

Medicinal Chemistry

-

Antimicrobial Agents: Analogues of this compound demonstrate biofilm inhibition (IC₅₀ ~12–25 μM), surpassing linezolid in some cases .

-

Kinase Inhibitors: The morpholino-pyrrolidino moiety is a pharmacophore in kinase-targeted therapies, particularly for cancer .

Materials Science

-

Organic Electronics: Fluorinated anilines are precursors for conductive polymers and carbon nanodots with tunable photoluminescence (quantum yield up to 41.8%) .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves/lab coat |

| H319 | Causes serious eye irritation | Use safety goggles |

| H335 | May cause respiratory irritation | Use in fume hood |

Exposure Control

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume